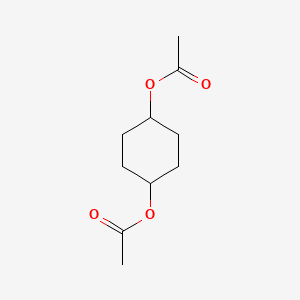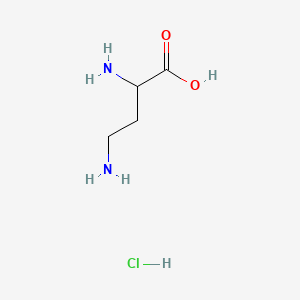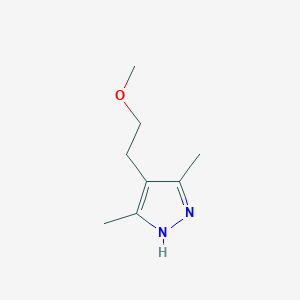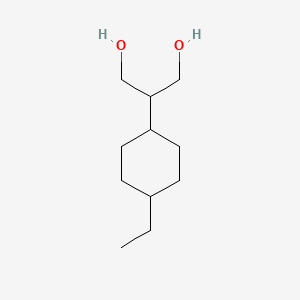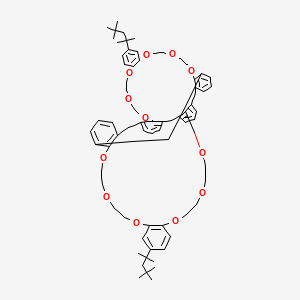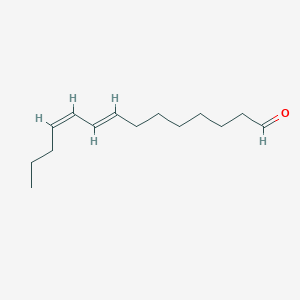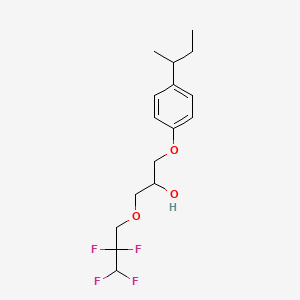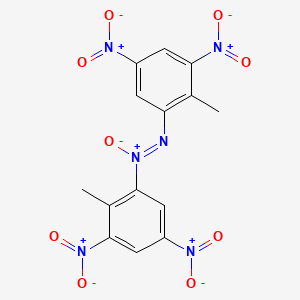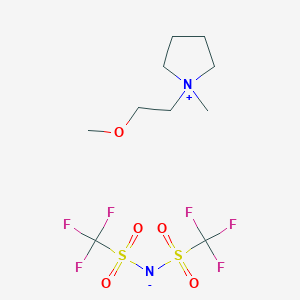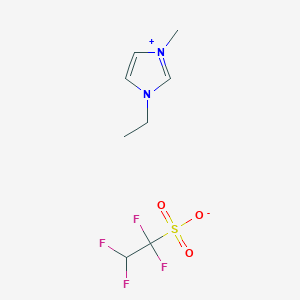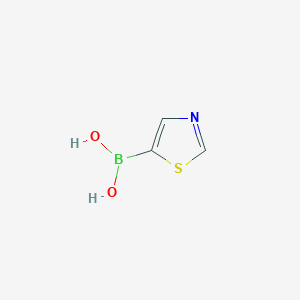
Amaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amaninamide is a cyclic peptide and one of the amatoxins . It is found exclusively in Amanita virosa mushrooms . It differs from the well-known toxin α-amanitin in that it lacks the 6′-hydroxyl group of the tryptophan unit .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The synthesis of amanitin analogs, accompanied by in-depth spectroscopic, crystallographic, and molecular dynamics studies, has been reported . The synthesis of S-deoxy[gamma®-hydroxy-Ile3]-amaninamide, a non-toxic synthetic derivative of the Amanita phalloides mushroom toxins (amatoxins), has also been accomplished .Molecular Structure Analysis
The molecular structure of this compound has been determined by single-crystal X-ray diffraction . It is a bicyclic octapeptide composed of a macrolactam with a tryptathionine cross-link forming a handle .Chemical Reactions Analysis
This compound, like other amines, undergoes various chemical reactions. These include reactions with acid chlorides, alkylation, and acylation . The reactions of amines are complex and involve several steps .Physical and Chemical Properties Analysis
This compound is a colorless, crystalline solid . It is soluble in water and ethanol, methanol . Its chemical formula is C39H54N10O13S and it has a molar mass of 902.97 g/mol .Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
58311-65-2 |
|---|---|
Fórmula molecular |
C39H54N10O13S |
Peso molecular |
903.0 g/mol |
Nombre IUPAC |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
Clave InChI |
BOHCOUQZNDPURZ-ICNZIKDASA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


